N-(4-hydroxybutyl)benzamide

概述

描述

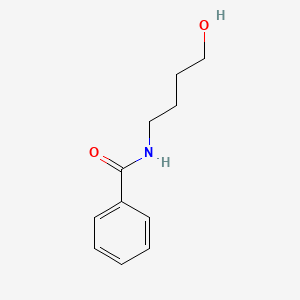

N-(4-hydroxybutyl)benzamide is an organic compound with the molecular formula C11H15NO2 It is a benzamide derivative where the benzamide moiety is substituted with a 4-hydroxybutyl group

准备方法

Synthetic Routes and Reaction Conditions

N-(4-hydroxybutyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

Industrial production of this compound typically involves the reaction between benzoic acid and 4-aminobutanol under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield. The product is then purified through crystallization or distillation.

化学反应分析

Types of Reactions

N-(4-hydroxybutyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of N-(4-oxobutyl)benzamide.

Reduction: Formation of N-(4-aminobutyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the electrophile used.

科学研究应用

N-(4-hydroxybutyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Industry: Utilized in the production of polymers and other industrial materials.

作用机制

The mechanism of action of N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets. For instance, N-substituted benzamides, including this compound, have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death.

相似化合物的比较

Similar Compounds

- N-(4-aminobutyl)benzamide

- N-(4-oxobutyl)benzamide

- N-(4-methoxybutyl)benzamide

Uniqueness

N-(4-hydroxybutyl)benzamide is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack the hydroxyl functionality or have different substituents on the butyl chain.

生物活性

N-(4-hydroxybutyl)benzamide is an organic compound with potential applications in medicinal chemistry. Its structural characteristics, including the presence of a hydroxyl group and a benzamide moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{11}H_{15}NO_2 and a molecular weight of 193.25 g/mol. The compound features:

- Benzamide Structure : A benzene ring attached to a carbonyl group and an amine.

- Hydroxyl Group : Positioned on the butyl chain, enhancing solubility and potential for hydrogen bonding.

These structural attributes may influence its interaction with biological targets, contributing to its pharmacological profile.

Pharmacological Potential

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures can exhibit antimicrobial properties. The presence of the hydroxyl group may enhance interaction with microbial targets.

- Anticancer Properties : Research suggests that derivatives of benzamide can inhibit cancer cell proliferation. Assays measuring cytotoxicity against tumor cell lines are essential for evaluating this potential.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds in this class are known to inhibit enzymes that play critical roles in disease pathways, such as those involved in cancer progression or metabolic disorders.

- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially modulating their activity and influencing cellular responses.

Case Studies

-

Antimicrobial Testing :

- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Assays :

- Structure-Activity Relationship (SAR) :

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Amidation : Reacting 4-hydroxybutyric acid with an appropriate amine under acidic conditions to form the amide bond.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide linkage between 4-hydroxybutyric acid and benzoyl chloride.

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Amidation | Simple procedure, high yield | Requires careful control of conditions |

| Coupling Reactions | Versatile for various functional groups | More complex, may require purification |

常见问题

Q. Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing N-(4-hydroxybutyl)benzamide, and how can its purity and structure be validated? A:

- Synthesis : A typical route involves coupling reactions between activated benzoyl derivatives and 4-hydroxybutylamine. For example, intermediates like 3,4-bis(benzyloxy)-N-(4-hydroxybutyl)benzamide can be synthesized via nucleophilic substitution or amidation, followed by deprotection steps . Hydroxylamine hydrochloride derivatives may also serve as precursors in multi-step protocols .

- Validation : Purity is assessed via HPLC or TLC, while structural confirmation employs NMR (¹H/¹³C), IR (amide bond stretching at ~1650 cm⁻¹), and mass spectrometry. Single-crystal X-ray diffraction (e.g., SHELX ) provides definitive structural proof by resolving bond lengths and angles (e.g., C=O: ~1.23 Å, N–C: ~1.33 Å) .

Q. Basic Structural Analysis

Q: Which crystallographic tools are recommended for resolving the crystal structure of this compound derivatives? A:

- Software : SHELX (for refinement ), ORTEP-3 (for thermal ellipsoid visualization ), and WinGX (for data integration ).

- Workflow : Data collection with Mo/Kα radiation (λ = 0.71073 Å), space group determination (e.g., P2₁/c), and refinement to R-factor < 0.05. Example: Asymmetric units often contain one molecule with intermolecular hydrogen bonds (e.g., N–H···O) stabilizing the lattice .

Q. Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve yields of this compound analogs? A:

- Parameters :

- Catalysts : Use DMAP or HOBt for amide coupling to reduce side reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature : 60–80°C for amidation; lower temperatures (~0°C) for acid-sensitive steps .

- Case Study : Substituents on the benzamide ring (e.g., methoxy, chloro) may require tailored deprotection strategies (e.g., BBr₃ for methyl ethers) .

Q. Advanced Structure-Activity Relationship (SAR) Studies

Q: How do hydroxyl and trifluoromethyl substituents influence the bioactivity of this compound derivatives? A:

- Hydroxyl Groups : Enhance hydrogen-bonding capacity, improving interactions with enzymes (e.g., MMP inhibitors ). Antioxidant activity correlates with phenolic -OH positions (e.g., para > meta) .

- Trifluoromethyl Groups : Increase lipophilicity (logP ↑) and metabolic stability. For example, 4-(trifluoromethyl) analogs show enhanced binding to kinase targets due to hydrophobic pocket interactions .

- Data : SAR tables comparing IC₅₀ values (e.g., 4-OH derivative: IC₅₀ = 12 µM vs. 4-CF₃: IC₅₀ = 8 µM ).

Q. Methodological Challenges in Analytical Characterization

Q: What analytical strategies resolve discrepancies between computational and experimental data for this compound derivatives? A:

- Combined Techniques :

- NMR : Assigns proton environments (e.g., δ 7.5–8.0 ppm for aromatic protons ).

- DFT Calculations : Predicts vibrational frequencies (IR) and chemical shifts (<2 ppm deviation acceptable) .

- Mass Spec : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ = 302.1284 for C₁₄H₁₉NO₂ ).

- Case Study : Discrepancies in predicted vs. observed melting points (e.g., Δmp = 5°C) may arise from polymorphism, resolvable via DSC .

Q. Advanced Metabolic Profiling

Q: How can researchers identify and characterize metabolites of this compound in biological systems? A:

- Workflow :

- Phase I Metabolism : Incubate with liver microsomes; monitor hydroxylation (e.g., 4-OH → 4,5-diol) via LC-MS/MS .

- Phase II Metabolism : Detect glucuronidation (m/z +176) or sulfation (m/z +80) using stable isotope tracers.

- Tools : High-resolution MS (Q-TOF) and NMR (¹H, COSY) for structural elucidation. Example: N-(4-hydroxybutyl) metabolites of 4F-ABUTINACA show distinct fragmentation patterns (e.g., m/z 289 → 145 ).

属性

IUPAC Name |

N-(4-hydroxybutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWSEVKWUMTFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459047 | |

| Record name | Benzamide, N-(4-hydroxybutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-79-2 | |

| Record name | Benzamide, N-(4-hydroxybutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。